molecular formula C10H13BrO B8344366 1-Bromo-3-phenoxybutane

1-Bromo-3-phenoxybutane

Cat. No. B8344366
M. Wt: 229.11 g/mol
InChI Key: QEWAKOSCHPDQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-phenoxybutane is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-phenoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-phenoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-3-phenoxybutane

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-bromobutan-2-yloxybenzene

InChI

InChI=1S/C10H13BrO/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QEWAKOSCHPDQFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)OC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 329 g of phenol, 484 g of dry potassium carbonate, 756 g of 1,4-dibromobutane and 1,000 ml of cyclopentanone was refluxed for 24 hours, while stirring. The solid constituents were filtered off and the filtrate was then concentrated under reduced pressure; the oily residue was taken up in 1,500 ml of methylene chloride, and the solution was extracted with 10×200 ml of 15% strength by weight aqueous sodium hydroxide solution. The organic phase was then extracted with twice 300 ml of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Distillation of the residue gave, at 92°-98° C./0.4 mbar, 395 g of colorless 1-bromo-3-phenoxybutane, which solidified in the receiver; melting point 33°-36° C.
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
756 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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